molecular formula C23H26F2N4O3 B2611951 N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922067-70-7

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2611951
CAS No.: 922067-70-7
M. Wt: 444.483
InChI Key: JPQCODHHFROJQK-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional amide core. Its structure includes:

  • N1-substituent: A 2,5-difluorophenyl group, which introduces electron-withdrawing fluorine atoms at the 2- and 5-positions of the aromatic ring.
  • N2-substituent: A complex moiety comprising a morpholinoethyl chain and a 1-methylindolin-5-yl group.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-19-13-17(24)3-4-18(19)25/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQCODHHFROJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the difluorophenyl intermediate: This involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the difluorophenyl group.

    Synthesis of the methylindolin intermediate: This step involves the preparation of the indolin derivative through cyclization reactions.

    Coupling of intermediates: The difluorophenyl and methylindolin intermediates are coupled using appropriate coupling agents to form the desired oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity in the following areas:

Antitumor Activity : Preliminary studies have shown that N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can inhibit cell proliferation in various cancer cell lines. The mechanisms may involve modulation of signaling pathways related to cell growth and survival.

Neuropharmacological Effects : Its structural similarity to known psychoactive compounds suggests potential antidepressant properties. Research has indicated that the compound may influence neurotransmitter systems, particularly serotonin levels, which could be beneficial in treating depression.

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

Study 1 : A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

Study 2 : Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects: The 2,5-difluorophenyl group enhances metabolic stability compared to non-fluorinated analogs, while the morpholinoethyl group improves aqueous solubility.
  • Comparative Limitations: Unlike flumetsulam (a herbicide), the target compound’s indolinyl and morpholino groups may direct it toward neurological or oncological targets, though further research is needed.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorophenyl group , an oxalamide functional group , and a morpholinoethyl moiety linked to a 1-methylindolin-5-yl group. Its molecular formula is C24H28F2N4O2C_{24}H_{28}F_2N_4O_2, with a molecular weight of approximately 428.5 g/mol .

Property Value
Molecular FormulaC24H28F2N4O2
Molecular Weight428.5 g/mol
CAS Number921924-41-6

Biological Activity Overview

Despite limited direct studies on this compound, its structural components suggest several potential pharmacological activities:

  • Kinase Inhibition : The oxalamide group is frequently associated with kinase inhibitors, indicating that this compound may inhibit various kinases involved in cellular signaling pathways.
  • G Protein-Coupled Receptor (GPCR) Interaction : The presence of the indole structure may allow for interactions with GPCRs, which play crucial roles in numerous physiological processes.
  • Neuraminidase Inhibition : Related oxalamide derivatives have shown promise as neuraminidase inhibitors, which are critical targets for antiviral drug development . Although specific data for this compound is lacking, the structural similarity suggests potential activity against influenza viruses.

Case Studies and Research Findings

While specific case studies on the biological activity of this compound are scarce, research on related compounds provides insights into its possible effects:

  • A study on oxalamide derivatives demonstrated significant inhibition of neuraminidase with one compound showing an IC50 value of 0.09 μM, outperforming the standard antiviral oseltamivir . This indicates that modifications in the oxalamide structure can lead to enhanced biological activity.
  • Another study highlighted the importance of hydrogen bonding in oxalamide derivatives for their interaction with target proteins, suggesting that similar mechanisms might be applicable to this compound .

Q & A

Basic Question: What are the key steps in synthesizing N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide?

Answer:
The synthesis involves multi-step organic reactions:

Coupling Reactions : Amide bond formation between the 2,5-difluorophenylamine and oxalyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) .

Morpholinoethyl Group Introduction : A nucleophilic substitution reaction to attach the morpholinoethyl moiety to the indolinyl intermediate, often using morpholine and a base like triethylamine .

Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via TLC, NMR, and LC-MS .

Basic Question: How is the molecular structure of this compound characterized?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~422–453 g/mol for analogous oxalamides) .
  • X-Ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Basic Question: What are the potential biological targets of this compound?

Answer:
Analogous oxalamides exhibit activity against:

  • Kinase Enzymes : Inhibition of tyrosine kinases (e.g., EGFR) due to the morpholinoethyl group’s interaction with ATP-binding pockets .
  • GPCRs : The indolinyl moiety may modulate serotonin or dopamine receptors, as seen in structurally related compounds .
  • Anticancer Activity : Preliminary assays on similar molecules show apoptosis induction in cancer cell lines (e.g., MCF-7) .

Basic Question: How is stability assessed under varying pH and thermal conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Oxalamides are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures (e.g., ~196–201°C for morpholino derivatives) .

Advanced Question: How do substituent variations (e.g., fluorophenyl vs. methylphenyl) influence bioactivity?

Answer:

  • Fluorine Substituents : Enhance metabolic stability and membrane permeability via electronegative effects. 2,5-Difluorophenyl groups improve target selectivity in kinase inhibitors compared to methylphenyl analogs .
  • Morpholinoethyl vs. Piperidinyl : Morpholino groups increase solubility and reduce cytotoxicity, as seen in SAR studies of related oxalamides .

Advanced Question: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Discrepancies arise from varying cell lines (e.g., HeLa vs. HT-29) or enzyme isoforms. Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .
  • Metabolite Interference : Test for prodrug activation using liver microsomes, as inactive precursors may convert to active metabolites in vivo .

Advanced Question: What strategies optimize pharmacokinetics (PK) and solubility?

Answer:

  • Salt Formation : Improve aqueous solubility via hydrochloride or mesylate salts, as demonstrated for morpholinoethyl derivatives .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance bioavailability .
  • Lipophilicity Adjustment : Introduce trifluoromethyl or methylthio groups to balance logP values (optimal range: 2–4) .

Advanced Question: What methodologies identify mechanistic targets in complex biological systems?

Answer:

  • Chemical Proteomics : Use photoaffinity labeling with biotin-tagged analogs to pull down interacting proteins .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal partners in cancer cells .
  • Molecular Dynamics Simulations : Predict binding modes to kinases or GPCRs using docking software (e.g., AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.